(3S,4R)-4-aminooxolan-3-ol
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Overview
Description
(3S,4R)-4-aminooxolan-3-ol is a chiral compound characterized by its four-membered cyclic structure containing an amino group and a hydroxyl group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the ebolavirus glycoprotein . This interaction destabilizes the protein, which may be the mechanism of inhibition . Another potential target could be the Leukotriene B4 receptor 1 (LTB4R), which is involved in many pertinent biochemical pathways .
Mode of Action
Similar compounds have been shown to inhibit viral entry by binding the glycoprotein and destabilizing the prefusion conformation . This suggests that (3S,4R)-4-aminooxolan-3-ol might interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that similar compounds have been shown to act as an electron donor for many redox enzymes, including nitric oxide synthetase . They are also involved in many pertinent biochemical pathways, including the formation of carbohydrate from CO2 during photosynthesis, maintenance of high levels of reduced glutathione in erythrocytes, reduction of thioredoxin, and formation of free radicals in immune cells which are used to destroy pathogens .
Pharmacokinetics
Similar compounds have been shown to be well absorbed from the gastrointestinal tract and undergo first pass metabolism in the liver . The parent drug is converted to inactive metabolites .
Result of Action
Similar compounds have been shown to transform into a 1:1 mixture of two meso forms of a compound, proving the operation of an inversion mechanism and consistent with direct nucleophilic displacement of the leaving group in the substrate .
Action Environment
It’s worth noting that similar compounds have been shown to have enhanced effectiveness in clinical environments as opposed to controlled trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-aminooxolan-3-ol typically involves the reaction of diethylene glycol with glyoxal in the presence of a base, followed by treatment with ammonia. This method ensures the formation of the desired chiral centers and the cyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-aminooxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into
Properties
IUPAC Name |
(3S,4R)-4-aminooxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVKXDYSIGDGSY-QWWZWVQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330975-13-8 |
Source
|
Record name | rac-(3R,4S)-4-aminooxolan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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